molecular formula C20H23NO4 B13457842 (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate

Cat. No.: B13457842
M. Wt: 341.4 g/mol
InChI Key: YHFCRRVZIFBUIE-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a 4-hydroxy-2-methoxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This intermediate is then reacted with 4-hydroxy-2-methoxybutylamine under controlled conditions to yield the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of phosgene, a hazardous reagent, necessitates stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the fluorenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include fluorenylmethyl derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The carbamate moiety can undergo hydrolysis, releasing the active 4-hydroxy-2-methoxybutylamine, which interacts with the target pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9H-Fluoren-9-yl)methyl (4-hydroxy-2-methoxybutyl)carbamate is unique due to the presence of the 4-hydroxy-2-methoxybutyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-hydroxy-2-methoxybutyl)carbamate

InChI

InChI=1S/C20H23NO4/c1-24-14(10-11-22)12-21-20(23)25-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,22H,10-13H2,1H3,(H,21,23)

InChI Key

YHFCRRVZIFBUIE-UHFFFAOYSA-N

Canonical SMILES

COC(CCO)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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